1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
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Overview
Description
1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol is a complex organic compound that features a cyclobutane ring fused with a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 3-methyl-1,2-dihydropyridin-2-one, which can then be further modified to introduce the cyclobutane ring and the imino group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods would depend on the specific requirements of the application and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the imino group to an amine.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure might interact with biological molecules in interesting ways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action for 1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2-dihydropyridin-2-one: This compound shares a similar pyridine structure but lacks the cyclobutane ring.
1,2-Dihydropyridines: These compounds are structurally related and have been studied for their medicinal properties.
Uniqueness
1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol is unique due to the presence of both the cyclobutane ring and the imino group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-[(2-imino-3-methylpyridin-1-yl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H16N2O/c1-9-4-2-7-13(10(9)12)8-11(14)5-3-6-11/h2,4,7,12,14H,3,5-6,8H2,1H3 |
InChI Key |
JKSGNLBFTSUWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN(C1=N)CC2(CCC2)O |
Origin of Product |
United States |
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